n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine
Description
N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine (CAS 474056-47-8) is a secondary amine featuring a methyl-substituted imidazole core linked via a methylene bridge to an isopropylamine group. Its structure combines the aromatic heterocyclic properties of imidazole with the steric and electronic effects of the branched aliphatic amine.
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)10-6-8-9-4-5-11(8)3/h4-5,7,10H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGSWPKAQUZWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406431 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474056-47-8 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine typically involves the alkylation of 1-methylimidazole with an appropriate alkylating agent. One common method is the reaction of 1-methylimidazole with 2-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The imidazole ring in n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine suggests potential applications in drug development. Compounds containing imidazole are frequently investigated for their roles as enzyme inhibitors and receptor modulators. Research indicates that derivatives of imidazole can exhibit various biological activities, including:
- Antifungal : Imidazole derivatives are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis, a crucial component of fungal cell membranes.
- Antibacterial : The compound's structure may allow it to interact with bacterial enzymes or receptors, potentially leading to antibacterial properties.
- Anticancer : Studies have shown that imidazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Biochemical Research
In biochemical studies, this compound can serve as a probe for studying enzyme mechanisms or cellular processes. Its ability to form hydrogen bonds allows it to interact with various biomolecules, making it useful in:
- Binding Studies : Investigating the binding affinity of the compound to specific receptors or enzymes can provide insights into its pharmacological profile.
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor can be explored through kinetic studies to understand its mechanism of action .
Materials Science
The unique properties of this compound make it a candidate for applications in materials science:
- Coordination Complexes : The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of novel coordination complexes that may possess interesting electronic and optical properties.
Case Study 1: Anticancer Activity
A study evaluating the anticancer activity of imidazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various human tumor cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
In another investigation, this compound was assessed for its inhibitory effects on a specific enzyme involved in metabolic pathways. Results indicated a competitive inhibition mechanism, suggesting that the compound could be developed as a therapeutic agent targeting metabolic disorders .
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in imidazole substitution patterns, amine chain length, and additional functional groups. Key comparisons are outlined below:
Variations in Imidazole Substituent Position
- N-[(4-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine (QZ-1747, CAS 921090-95-1) : Differs in the methyl group position (4- vs. 1-methyl on the imidazole ring). This positional isomerism may alter electronic properties and steric hindrance, affecting ligand-metal binding efficiency in coordination complexes .
Amine Chain Modifications
- 3-(1H-Imidazol-2-yl)propan-1-amine (CAS 41306-56-3) : Contains a longer propylamine chain instead of the isopropyl group. The linear chain may increase flexibility and alter solubility, as evidenced by its lower molar mass (125.17 g/mol vs. 153.23 g/mol for the target compound) .
- N-((1-Methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (L2) : Incorporates a propargyl group and pyridylmethyl moiety, enhancing π-orbital interactions and metal-coordination capabilities. This structural complexity is exploited in manganese(II) complexes for catalytic applications .
Benzimidazole Derivatives
- 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine (10b) : Replaces the imidazole with a benzimidazole core, increasing aromaticity and conjugation. This modification significantly impacts UV-Vis absorption (λmax at 209, 236, and 293 nm) and may enhance biological activity, as seen in antibacterial studies .
Salt Forms and Functional Additions
- Dihydrochloride Salts (e.g., QZ-1747 dihydrochloride) : Salt formation improves crystallinity and stability but reduces organic solubility compared to the free base. For instance, 10b’s free base has a melting point of ~68°C, while its dihydrochloride derivative would exhibit higher thermal stability .
Structural and Property Comparison Table
Key Research Findings
- Electronic Effects : Methyl substitution on imidazole (1- vs. 4-/5-positions) modulates electron density, influencing metal-ligand binding strength in coordination complexes .
- Solubility Trends : The target compound’s high estimated water solubility contrasts with benzimidazole derivatives (e.g., 10b), which exhibit lower solubility due to increased hydrophobicity .
- Biological Relevance: Benzimidazole analogs like 10b show pronounced antibacterial activity, suggesting that imidazole derivatives with fused aromatic systems may enhance bioactivity .
Biological Activity
The compound n-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C8H15N3
- Molecular Weight : 153.22 g/mol
- CAS Number : 474056-47-8
These properties indicate a structure conducive to biological interactions, particularly in medicinal chemistry.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on monomeric alkaloids revealed that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | TBD | TBD |
| Alkaloid A | 0.0039 | S. aureus |
| Alkaloid B | 0.025 | E. coli |
| Alkaloid C | 0.0195 | Bacillus mycoides |
Antifungal Activity
In addition to antibacterial properties, this compound has been studied for its antifungal activity. Similar compounds have shown effectiveness against fungi such as Candida albicans, with MIC values indicating promising antifungal potential .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | TBD | TBD |
| Alkaloid D | 0.0048 | C. albicans |
| Alkaloid E | 0.039 | Fusarium oxysporum |
The mechanism through which this compound exerts its biological effects may involve the inhibition of essential bacterial and fungal enzymes or interference with cell wall synthesis. Similar imidazole derivatives have been known to disrupt membrane integrity and function, leading to cell death .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers on various imidazole derivatives found that the inclusion of specific functional groups significantly enhanced antibacterial activity against multi-drug resistant strains of bacteria . The results indicated that modifications in the side chains could lead to improved binding affinities for bacterial targets. -
Case Study on Antifungal Efficacy :
Another investigation into the antifungal properties of imidazole-based compounds demonstrated that certain derivatives exhibited strong activity against Candida species, suggesting that structural modifications could lead to new therapeutic agents for fungal infections .
Q & A
Q. What synthetic methodologies are effective for preparing N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine and its derivatives?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, in analogous imidazole derivatives, reactions between amines and imidazole-containing aldehydes or halides under mild conditions (e.g., DMF with triethylamine as a base) yield target compounds. Optimization of reaction time, temperature, and stoichiometry improves yields. For instance, a one-pot reaction of o-phenylenediamine with amino acids (e.g., L-valine) under reflux conditions produced similar benzimidazole derivatives with yields up to 84% . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm structural integrity .
Q. How can researchers validate the structural purity of this compound in synthetic workflows?
X-ray crystallography provides definitive structural confirmation, as demonstrated for N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, which revealed planarity of the quinazoline ring and hydrogen-bonding interactions . Complementary techniques include:
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Screen for antimicrobial, anti-leishmanial, or antioxidant activity using standardized protocols. For example:
- Anti-leishmanial assays : Measure IC₅₀ values against Leishmania promastigotes .
- Antioxidant activity : Use DPPH radical scavenging assays .
- Antifungal tests : Evaluate growth inhibition of Candida species .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported biological activities of imidazole derivatives?
Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or structural modifications. Computational tools can:
- Predict binding modes : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like GPCRs or enzymes .
- Quantum chemical calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological effects .
- Machine learning : Train models on existing bioactivity data to predict untested derivatives .
Q. What strategies mitigate low yields in multi-step syntheses of imidazole-amine derivatives?
Low yields often stem from side reactions or unstable intermediates. Solutions include:
- Protecting groups : Temporarily shield reactive amines during synthesis (e.g., Boc protection) .
- Catalyst optimization : Use palladium catalysts for cross-coupling steps, as seen in oxidative aminocarbonylation reactions (yields up to 90%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for imidazole derivatives .
Q. How can advanced spectroscopic techniques elucidate non-covalent interactions of this compound?
- X-ray crystallography : Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) critical for crystal packing or protein binding .
- Fluorescence spectroscopy : Probe electronic transitions in luminescent derivatives (e.g., triphenylamine-imidazole hybrids) .
- EPR spectroscopy : Detect radical species in antioxidant mechanisms .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anti-leishmanial activities of structurally similar compounds?
Discrepancies may arise from variations in:
- Parasite strains : Use standardized strains (e.g., Leishmania donovani AG83) for comparability .
- Assay protocols : Adopt identical incubation times (e.g., 72 hours) and positive controls (e.g., amphotericin B) .
- Compound solubility : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent toxicity .
Q. Why do computational predictions sometimes fail to align with experimental binding affinities?
Key factors include:
- Protein flexibility : Static docking models ignore conformational changes; use molecular dynamics (MD) simulations for dynamic insights .
- Solvation effects : Include explicit water molecules in calculations to improve accuracy .
- Protonation states : Validate the compound’s ionization state at physiological pH using pKa prediction tools .
Methodological Recommendations
Q. What reaction design principles enhance scalability for imidazole-amine derivatives?
- Flow chemistry : Automate synthesis using integrated systems (e.g., capsule-based reactors) to improve reproducibility and throughput .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process control : Implement real-time monitoring (e.g., in-line IR spectroscopy) to detect intermediates .
Q. How can researchers leverage retrosynthetic analysis for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
